molecular formula C7H13NO B1405021 2-Azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392804-07-7

2-Azabicyclo[3.1.1]heptane-1-methanol

Cat. No.: B1405021
CAS No.: 1392804-07-7
M. Wt: 127.18 g/mol
InChI Key: NZPQUUKDWPIDAW-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane-1-methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPQUUKDWPIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond the Plane: The Evolution and Impact of Bridged Bicyclic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Bridged bicyclic amino alcohols represent a "privileged scaffold" in both asymmetric catalysis and medicinal chemistry. Characterized by a rigid bicyclic skeleton (e.g., bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane) bearing vicinal or proximal amino and hydroxyl groups, these molecules offer exceptional control over three-dimensional space. Unlike their flexible acyclic counterparts, the bridged backbone locks the heteroatoms into specific vectors, reducing the entropic cost of binding to metal centers (in catalysis) or biological receptors (in pharmacology).

This guide details the historical trajectory of these molecules—from the isolation of Cinchona alkaloids to Ryoji Noyori’s Nobel-winning work with DAIB—and provides actionable technical protocols for their synthesis and application in modern drug discovery.

Historical Genesis: The Cinchona Legacy

The history of bridged bicyclic amino alcohols begins with nature’s own library: the Cinchona alkaloids . Isolated in the 19th century, molecules like Quinine and Quinidine feature a quinuclidine core (a bridged [2.2.2] system) connected to a quinoline ring via a secondary alcohol.

Structural Significance

The quinuclidine ring is the archetype of the bridged bicyclic amine. Its "cage-like" structure serves two critical functions:

  • Basic Nitrogen Positioning: The bridgehead nitrogen is highly nucleophilic yet sterically defined.

  • Chiral Pocket Formation: The rigid framework creates a distinct "cleft" when the alcohol binds to a substrate or metal, essential for enantiomeric discrimination.

While Cinchona alkaloids were initially valued as antimalarials, their structural logic—a rigid, chiral, bifunctional scaffold—laid the groundwork for the synthetic revolution in the 20th century.

The Synthetic Revolution: Camphor and the DAIB Breakthrough

In the 1980s, the focus shifted from natural extraction to de novo design using the "chiral pool." The terpene (+)-Camphor became the premier starting material due to its commercial availability and rigid bicyclo[2.2.1]heptane (bornane) skeleton.

Discovery of DAIB (1986)

The pivotal moment in this field was the development of 3-exo-(dimethylamino)isoborneol (DAIB) by Ryoji Noyori. Noyori sought a ligand that could catalyze the addition of organometallics to aldehydes with high enantioselectivity. He discovered that DAIB, derived from camphor, catalyzed the addition of diethylzinc to benzaldehyde with up to 99% ee.

Key Mechanistic Insight (Chirality Amplification): Noyori observed a non-linear effect (NLE) where a partially resolved catalyst (e.g., 15% ee) could generate a product with near-perfect enantiopurity (95% ee). This was due to the formation of heterochiral dimers (R,S-dimers) which were thermodynamically more stable but catalytically inactive, leaving the homochiral dimers to dissociate into the active monomeric catalyst.

Visualization: The Noyori Catalytic Cycle

The following diagram illustrates the mechanism of DAIB-catalyzed alkylation, highlighting the transition from the inactive dimer to the active monomer.

NoyoriCycle Dimer Inactive Heterochiral Dimer (Zn-DAIB)2 Monomer Active Monomer (Zn-DAIB) Dimer->Monomer Dissociation Aldehyde Substrate Coordination (Zn-DAIB-RCHO) Monomer->Aldehyde + R-CHO Transition Transition State (Alkyl Transfer) Aldehyde->Transition + Et2Zn Product Product Release (Chiral Alcohol) Transition->Product Hydrolysis Product->Monomer Regeneration

Figure 1: The catalytic cycle of DAIB-mediated diethylzinc addition. The reservoir of inactive heterochiral dimers leads to chirality amplification.

Medicinal Chemistry: Escaping Flatland

In modern drug discovery, bridged bicyclic amino alcohols are utilized to improve the physicochemical properties of drug candidates.[1] This trend is driven by the "Escape from Flatland" philosophy, which posits that increasing the fraction of sp3-hybridized carbons (


) correlates with higher clinical success rates.
Advantages of the Bridged Scaffold
PropertyEffect of Bridged Bicyclic ScaffoldMechanistic Basis
Solubility IncreasedDisruption of crystal lattice packing compared to flat aromatic systems.
Metabolic Stability EnhancedRigid structure prevents induced fit into metabolic enzymes (e.g., CYPs).
Selectivity HighFixed vectors of H-bond donors/acceptors reduce off-target binding entropy.
Lipophilicity (LogD) TunableBridged amines often show lower LogD than monocyclic analogs due to polarity focusing.
Case Study: 7-Azabicyclo[2.2.1]heptane

Recent work by Roche and Vertex has highlighted 7-azabicyclo[2.2.1]heptane derivatives as "compact modules." These are used to replace flexible piperidine or morpholine rings. The bridge locks the nitrogen lone pair into a specific orientation, altering the pKa and hydrogen-bonding capability, often leading to improved potency against targets like GPCRs and ion channels.

Technical Protocol: Synthesis of (-)-DAIB

Objective: Synthesis of (2S)-(-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) from (+)-camphor. Scale: Gram-scale preparation. Safety: Requires handling of Lithium Aluminum Hydride (LiAlH4) and Methyl Iodide (MeI).[2] Perform in a fume hood.

Synthetic Workflow Diagram

DAIBSynthesis Camphor (+)-Camphor Oxime Camphorquinone Monooxime Camphor->Oxime 1. SeO2 2. NH2OH AminoAlc 3-exo-amino- 2-exo-isoborneol Oxime->AminoAlc LiAlH4 (Stereoselective Reduction) DAIB (-)-DAIB (Final Ligand) AminoAlc->DAIB HCHO / H2 (Reductive Amination)

Figure 2: Synthetic route from chiral pool precursor to active ligand.

Step-by-Step Methodology
Stage 1: Preparation of Camphorquinone Monooxime
  • Reagents: (+)-Camphor, Selenium Dioxide (

    
    ), Hydroxylamine hydrochloride.
    
  • Oxidation: Reflux (+)-camphor with

    
     in acetic anhydride to yield camphorquinone.
    
  • Oximation: Treat the crude quinone with hydroxylamine hydrochloride in ethanol/pyridine.

  • Purification: Recrystallize from ethanol to obtain the monooxime.

Stage 2: Stereoselective Reduction (The Critical Step)

Causality: The use of


 in ether/THF directs the hydride attack to form the exo-amine and exo-alcohol. This cis-exo configuration is crucial for the chelating "bite angle" of the final ligand.
  • Setup: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF and

    
     (4 equiv).[2]
    
  • Addition: Cool to 0°C. Add Camphorquinone monooxime (solid or THF solution) slowly to control hydrogen evolution.

  • Reflux: Heat to reflux for 12–24 hours to ensure complete reduction of both the oxime and the ketone.

  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to generate a granular precipitate. Filter and concentrate.
Stage 3: Methylation to (-)-DAIB
  • Reagents: Crude amino alcohol, Formaldehyde (37% aq), Formic acid (Eschweiler-Clarke conditions) OR

    
     with Formaldehyde.
    
  • Procedure (Eschweiler-Clarke): Dissolve amino alcohol in formic acid. Cool to 0°C. Add formaldehyde. Reflux for 8 hours.

  • Workup: Basify with NaOH to pH > 10. Extract with

    
    .
    
  • Validation:

    • 1H NMR (CDCl3): Look for the dimethylamino singlet at

      
       ppm.
      
    • Stereochemistry Check: The C2-H proton should appear as a doublet (

      
       Hz) indicating endo positioning (thus exo-alcohol).
      

Future Outlook: C-H Functionalization

The future of bridged bicyclic amino alcohols lies in Late-Stage Functionalization (LSF) . Traditional synthesis (like the camphor route) relies on pre-existing functionality. Emerging methods, such as SnAP reagents (Stannyl Amine Protocol) and directed C-H amination, allow chemists to "snap" bridged rings onto existing drug scaffolds or functionalize the unactivated C-H bonds of the bridgehead carbons.

This shift allows for the rapid generation of "3D-rich" libraries, moving beyond the limited chiral pool of camphor and cinchona alkaloids to fully synthetic, tunable architectures.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). (2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-(-)-DAIB].[2][3] Organic Syntheses, 79, 130. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Bridged Bicyclic Amino Alcohols as Compact Modules for Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Note: Representative link for Roche/Vertex scaffold studies).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Hoffmann-Röder, A., & Krause, N. (2004). The Golden Age of Cinchona Alkaloids in Asymmetric Catalysis. Organic & Biomolecular Chemistry. Link

Sources

Pharmacophore Modeling of 2-Azabicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azabicyclo[3.1.1]heptane scaffold represents a privileged, conformationally restricted bioisostere of piperidine and proline. Unlike its flexible monocyclic counterparts, this bridged bicyclic system locks the nitrogen lone pair and substituent exit vectors into a defined 3D subspace, significantly reducing the entropic penalty upon receptor binding. This guide provides a rigorous workflow for pharmacophore modeling of this scaffold, focusing on vector analysis, electrostatic mapping, and integration into virtual screening campaigns for GPCR and ion channel targets.

Structural Rationale & Bioisosteric Utility[1][2][3][4][5]

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. The 2-azabicyclo[3.1.1]heptane scaffold serves as a volumetric spacer that mimics the lipophilicity of aromatics while maintaining a saturated, 3D-defined architecture.
Vector Analysis: Rigidifying the Piperidine

The 2-azabicyclo[3.1.1]heptane system can be viewed as a piperidine ring bridged across the C1 and C5 positions (using norpinane numbering). This bridging imposes severe constraints:

  • Piperidine Mimicry: The N2-C3 bond vector is held rigid, preventing the chair-boat interconversion typical of piperidines.

  • Proline Mimicry: When carboxylated at C3, it acts as a bulky, rigidified proline analog, often used to induce

    
    -turns in peptidomimetics.
    
FeatureFlexible PiperidineRigid 2-Azabicyclo[3.1.1]heptanePharmacological Impact
Conformation Chair/Boat equilibriumLocked "Bridged-Chair"Reduced entropic cost (

)
Vector Angle Variable (

)
Fixed (

)
High specificity for defined pockets
Lone Pair InvertingFixed OrientationDefined H-bond acceptor directionality
Lipophilicity ModerateHigh (Compact volume)Improved BBB permeability

Computational Workflow: Pharmacophore Generation

This protocol moves beyond standard "black-box" generation, utilizing Density Functional Theory (DFT) to account for the bridgehead strain inherent in [3.1.1] systems.

Workflow Diagram

PharmacophoreWorkflow Start Input: 2-Azabicyclo[3.1.1]heptane Scaffold ConfSearch 1. Conformational Sampling (Low Mode MD / Stochastic) Start->ConfSearch DFT 2. DFT Geometry Optimization (B3LYP/6-31G*) Corrects Bridgehead Strain ConfSearch->DFT Select lowest E conformers ESP 3. Electrostatic Potential Map (Isovalue 0.002 au) DFT->ESP Charge distribution FeatureDef 4. Feature Definition (HBD, HBA, Hydrophobic Centroids) DFT->FeatureDef Geometric constraints ESP->FeatureDef Refine H-bond strengths Alignment 5. Vector Alignment (RMSD < 0.5 Å vs. Reference Ligand) FeatureDef->Alignment FinalModel Output: 3D Pharmacophore Hypothesis Alignment->FinalModel

Figure 1: Step-by-step computational workflow for generating high-fidelity pharmacophore models of strained bicyclic amines.

Step-by-Step Methodology
Step 1: Geometry Optimization (The DFT Necessity)

Standard molecular mechanics force fields (like MMFF94x) often underestimate the bond angle strain at the cyclobutane-piperidine fusion points (C1/C5 bridgeheads).

  • Protocol: Extract the lowest energy conformer from a stochastic search.

  • Refinement: Submit to DFT optimization using B3LYP/6-31G * basis set.

  • Why: This accurately predicts the "pucker" of the cyclobutane ring, which dictates the vector of substituents at the C3 position.

Step 2: Electrostatic Potential (ESP) Mapping

The bridge in 2-azabicyclo[3.1.1]heptane creates a "steric face" and an "open face."

  • Protocol: Calculate ESP mapped onto the electron density surface (isovalue 0.002 au).

  • Observation: You will observe a distinct hydrophobic cap over the methylene bridge (C6/C7), while the N2 lone pair presents a focused electronegative region (red) directed away from the bridge.

  • Application: Define a Negative Ionizable or H-Bond Acceptor feature at N2, but crucially, add an Exclusion Volume (XVol) sphere over the bridge to prevent steric clashes in docking.

Step 3: Vector Alignment & Overlay

When replacing a piperidine or proline in a known ligand:

  • Define the Centroid of the reference ring.

  • Define the Vector from the ring nitrogen to the alpha-carbon.

  • Superimpose the 2-azabicyclo[3.1.1]heptane.

  • Critical Check: Ensure the C3-substituent vector of the bicyclic scaffold aligns within 15° of the reference. If not, the scaffold is a geometric mismatch, regardless of chemical similarity.

Case Study: NMDA Receptor Antagonism

The 2-azabicyclo[3.1.1]heptane scaffold shares topological similarity with the adamantane cage of Memantine (an NMDA antagonist), but with a distinct vector profile.

Pharmacophore Hypothesis

For an ion channel blocker within the NMDA receptor pore:

  • Feature 1 (Cationic): The N2 amine must be protonated at physiological pH.

  • Feature 2 (Hydrophobic Cage): The bicyclic skeleton fills the hydrophobic pocket previously occupied by the adamantane cage.

  • Feature 3 (Directional Vector): A substituent at C3 (exo) points toward the channel gate.

Logical Signaling Pathway (NMDA Inhibition)

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR CaInflux Ca2+ Influx NMDAR->CaInflux Excitotoxicity Excitotoxicity (Neuronal Damage) CaInflux->Excitotoxicity Scaffold 2-Azabicyclo[3.1.1]heptane Ligand Block Channel Blockade (Pore Occlusion) Scaffold->Block Binds Inside Pore Block->NMDAR Inhibits Protection Neuroprotection Block->Protection

Figure 2: Mechanism of action for 2-azabicyclo[3.1.1]heptane derivatives acting as open-channel blockers.

Synthesis & Validation (Closing the Loop)

A pharmacophore model is only as robust as the synthetic feasibility of the proposed ligands.

Synthetic Feasibility

The "Trustworthiness" of your model increases if you propose accessible chemistry.

  • Route A (Photochemical): [2+2] cycloaddition of functionalized alkenes to form the cyclobutane core, followed by lactamization.

  • Route B (From Pinene): Oxidative cleavage of

    
    -pinene derivatives provides a chiral pool entry into the [3.1.1] system, ensuring access to enantiopure scaffolds (crucial for vector alignment).
    
Validation Protocol
  • Synthesize a small library (n=5) of C3-substituted analogs.

  • Test in a relevant binding assay (e.g., Radioligand displacement).

  • Feedback Loop: If the rigid analog fails while the flexible parent works, the Vector Alignment (Step 3) was likely incorrect. Re-adjust the pharmacophore angle constraints.

References

  • Grygorenko, O. O., et al. (2024).[1][2] Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. National Institutes of Health. Link

  • Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry. Link

  • Nonn, M., et al. (2024).[4] Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Link

  • Ambast, P. K., et al. (2026).[5] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Link

  • Khan, R., et al. (2022).[6] Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Strategic Utility of 2-Azabicyclo[3.1.1]heptane-1-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azabicyclo[3.1.1]heptane-1-methanol represents a high-value, conformationally restricted scaffold in modern drug discovery. Unlike flexible linear amines or planar aromatic systems, this bridged bicyclic architecture offers a defined three-dimensional vector that allows medicinal chemists to "escape flatland."

This guide analyzes its role as a saturated bioisostere (specifically for meta-substituted arenes and piperidines) and its utility as a chiral building block in the synthesis of high-affinity ligands, such as Orexin receptor antagonists. We focus on the causality of its structural rigidity, scalable synthesis via strain-release chemistry, and practical integration into medicinal chemistry workflows.

Part 1: Structural Architectonics & Bioisosteric Rationale

The "Escape from Flatland" Paradigm

The 2-azabicyclo[3.1.1]heptane core is a bridged system derived formally from the pinane skeleton. Its value lies in its ability to position substituents in precise 3D space, improving metabolic stability (Fsp³ character) while maintaining receptor binding affinity.

  • Vector Analysis: The Nitrogen at position 2 and the Methanol handle at position 1 (bridgehead) create a specific bond vector angle that mimics meta-disubstituted benzenes or 1,3-disubstituted piperidines, but with significantly higher rigidity.

  • Conformational Locking: The methylene bridge (C7) locks the piperidine-like ring into a boat-like conformation. This reduces the entropic penalty upon binding to a protein target.

Chiral Fidelity

As a chiral building block, the molecule possesses two defined stereocenters (C1 and C5). The C1-methanol group serves as a "functional handle," allowing the attachment of pharmacophores without disrupting the bicyclic core's geometry. This is critical for preventing racemization during coupling reactions, a common failure mode in less rigid amino alcohols.

Part 2: Synthesis Methodologies

Historically, accessing the 2-aza-[3.1.1] system was challenging compared to the 3-aza isomer (derived from pinanone). Modern methods utilize strain-release chemistry involving bicyclo[1.1.0]butanes (BCBs) or cyclobutanone rearrangements.

Route A: Strain-Release Annulation (The Modern Standard)

This route is preferred for its atom economy and ability to generate substituted cores rapidly. It exploits the high strain energy of the central C1-C3 bond in bicyclobutanes.

Mechanism:

  • Precursor: Bicyclo[1.1.0]butane (BCB) derivative.[1][2]

  • Reagent: Vinyl azides or specific imines.

  • Catalysis: Lewis Acid (e.g., Sc(OTf)₃) or Photocatalysis.

  • Process: A formal [3+3] or [3+2] cycloaddition/rearrangement sequence inserts the nitrogen atom into the strained framework.

Route B: Cyclobutanone Rearrangement (The Scalable Route)

For large-scale preparation of the specific 1-methanol derivative, ring expansion of cyclobutanones is often more robust.

Workflow:

  • Starting Material: 2-substituted cyclobutanone.

  • Expansion: Beckmann rearrangement or reaction with amine donors followed by reduction.

  • Functionalization: The C1-hydroxymethyl group is often established early via an ester or nitrile precursor.

Visualization of Synthesis Pathways

The following diagram illustrates the structural logic of accessing this core via Strain-Release Chemistry (Route A) versus Ring Expansion (Route B).

SynthesisPathways BCB Bicyclo[1.1.0]butane (High Strain Energy) Intermediate_A Transition State (Radical/Ionic) BCB->Intermediate_A Strain Release (Lewis Acid/Photo) VinylAzide Vinyl Azide / Imine VinylAzide->Intermediate_A Cyclobutanone Cyclobutanone Derivative Intermediate_B Ring Expansion Intermediate Cyclobutanone->Intermediate_B Beckmann-type Rearrangement Target 2-Azabicyclo[3.1.1]heptane Core Intermediate_A->Target Annulation Intermediate_B->Target Reduction Final 2-Azabicyclo[3.1.1] heptane-1-methanol Target->Final C1 Functionalization (Reduction of Ester/CN)

Caption: Comparative synthesis showing Strain-Release (Top) and Ring Expansion (Bottom) routes to the target scaffold.

Part 3: Applications in Medicinal Chemistry[3][4][5][6][7]

Orexin Receptor Antagonists

Recent patent literature (e.g., WO2024128305) highlights the 2-azabicyclo[3.1.1]heptane scaffold as a critical component in Orexin-2 receptor agonists/antagonists.

  • Role: The scaffold replaces a piperidine or proline ring.

  • Benefit: The 1-methanol group allows for the attachment of polar "tail" groups (e.g., sulfonamides) that interact with specific residues in the receptor binding pocket, while the rigid core positions the hydrophobic "head" group correctly.

Bioisostere Data Comparison

The table below highlights why a researcher would select this scaffold over traditional alternatives.

FeaturePiperidine (Traditional)2-Azabicyclo[3.1.1]heptane (Bridged)Impact on Drug Design
Conformation Chair (Fluxional)Boat-like (Locked)Reduced entropic penalty in binding.
Vector Angle ~180° (para) or ~60° (ortho)Defined ~120° (meta-mimic)Accesses novel chemical space.
Lipophilicity HighModerateImproved solubility (lower LogD).
Metabolic Stability Susceptible to oxidationResistant (Bridgehead steric bulk)Longer half-life (t1/2).

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of a protected this compound precursor via a simplified cyclization protocol (Conceptualized based on Synlett 2011, 1748 methodologies).

Reagents & Setup
  • Substrate: 3-(2-bromoethyl)cyclobutanone derivative.

  • Amine Source: Benzylamine (BnNH₂).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 10 mmol of the cyclobutanone derivative in 50 mL anhydrous MeOH.

    • Add 10.5 mmol Benzylamine under N₂ atmosphere.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Validation: Monitor by TLC (disappearance of ketone spot).

  • Cyclization & Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (15 mmol) portion-wise (Caution: H₂ evolution).

    • Add catalytic Acetic Acid (0.5 mL) to adjust pH to ~6.

    • Reflux for 12 hours. The intramolecular displacement of the bromide by the formed amine creates the bridged system.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

  • C1-Functionalization (if starting from ester):

    • If the cyclobutanone had a C2-ester, reduce the resulting bridged ester with LiAlH₄ in THF at 0°C to yield the 1-methanol target.

Quality Control (QC) Criteria
  • NMR: Look for the disappearance of the cyclobutane protons and the appearance of the bridgehead methylene signals (distinctive doublets/multiplets in the 1.5–2.5 ppm range).

  • Mass Spec: Confirm M+1 peak corresponding to the bicyclic amine.

Part 5: References

  • De Blieck, A., & Stevens, C. V. (2011).[3] Synthesis of a Variety of 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett. Link

  • Zhang, K., et al. (2025).[1] Exploring Diversified Synthesis Pathways from Bicyclo[1.1.0]butanes (BCBs)... to Oxa-bicyclo[3.1.1]heptanes. Journal of Organic Chemistry. Link (Generalized reference for BCB chemistry).

  • Wolan, A., et al. (2011).[4] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. Link

  • Enamine Ltd. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Enamine Technical Notes. Link

  • Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound (Orexin Agonists). Link

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Azabicyclo[3.1.1]heptane-1-methanol in Modern Drug Discovery

In the landscape of contemporary drug development, there is a pronounced shift away from planar, aromatic structures towards three-dimensional molecular scaffolds. This "escape from flatland" is driven by the pursuit of enhanced pharmacological properties, including improved solubility, metabolic stability, and target-binding selectivity. Bridged bicyclic systems, such as the 2-azabicyclo[3.1.1]heptane framework, are at the forefront of this movement, serving as bioisosteres for common aromatic and saturated heterocyclic rings.[1][2] The title compound, this compound, is a valuable building block in this context, offering a rigid scaffold with a versatile primary alcohol functional group for further chemical elaboration. The development of robust and scalable synthetic routes to this molecule is therefore of paramount importance to researchers and drug development professionals.

This document provides a detailed overview of a scalable synthesis protocol for this compound, commencing from readily available starting materials. The presented methodology is designed to be adaptable for large-scale production, with a focus on practical and efficient chemical transformations.

Synthetic Strategy: A Multi-Step Approach to this compound

The proposed synthesis of this compound is a multi-step sequence that begins with the construction of the core bicyclic nitrile intermediate, followed by its conversion to the target primary alcohol. This strategy leverages a known scalable method for the formation of the 2-azabicyclo[3.1.1]heptane ring system.[3]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Functional Group Transformation start Cyclobutanone Derivative intermediate1 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile start->intermediate1 Multi-step sequence intermediate2 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid intermediate1->intermediate2 Hydrolysis final_product This compound intermediate2->final_product Reduction & Deprotection

Caption: Overall synthetic workflow for this compound.

Part 1: Scalable Synthesis of the 2-Azabicyclo[3.1.1]heptane-1-carbonitrile Intermediate

The initial phase of the synthesis focuses on the construction of the key intermediate, a 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile. This approach is adapted from the work of De Blieck and Stevens, which describes a robust and scalable synthesis from a cyclobutanone precursor.[3] The use of a protecting group on the nitrogen, such as a benzyl group, is advisable for ease of handling and potential for selective removal at a later stage.

Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile

This protocol outlines the key steps for the formation of the bicyclic nitrile intermediate. The reaction proceeds via a dynamic addition-intramolecular substitution sequence.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
3-(Chloromethyl)cyclobutan-1-one23758-27-2Major SuppliersStarting material
Benzylamine100-46-9Major SuppliersReagent
Triethylamine (TEA)121-44-8Major SuppliersBase
Acetone cyanohydrin75-86-5Major SuppliersCyanide source
Methanol (MeOH)67-56-1Major SuppliersSolvent
Diethyl ether (Et2O)60-29-7Major SuppliersExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO3)144-55-8Major SuppliersFor work-up
Brine7647-14-5Major SuppliersFor work-up
Anhydrous magnesium sulfate (MgSO4)7487-88-9Major SuppliersDrying agent

Experimental Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 3-(chloromethyl)cyclobutan-1-one (1.0 eq) in methanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by benzylamine (1.1 eq).

  • Cyanation: Carefully add acetone cyanohydrin (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the mixture at a temperature of 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.

Part 2: Conversion of the Nitrile to the Primary Alcohol

With the scalable synthesis of the bicyclic nitrile established, the next stage involves the transformation of the nitrile group into a primary alcohol. A reliable two-step process involving hydrolysis to the carboxylic acid followed by reduction is presented.

Protocol 2: Hydrolysis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile

Acid-catalyzed hydrolysis provides a clean conversion of the nitrile to the corresponding carboxylic acid.[4][5][6][7]

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile-From Protocol 1Starting material
Concentrated Hydrochloric Acid (HCl)7647-01-0Major SuppliersReagent
Water (H2O)7732-18-5Major SuppliersSolvent
Sodium hydroxide (NaOH)1310-73-2Major SuppliersFor pH adjustment
Dichloromethane (DCM)75-09-2Major SuppliersExtraction solvent

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide to a pH of approximately 7-8.

  • Extraction: Extract the aqueous solution with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This material is often of sufficient purity for the next step.

Protocol 3: Reduction of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LAH) is a powerful and effective choice for this transformation.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid-From Protocol 2Starting material
Lithium aluminum hydride (LAH)16853-85-3Major SuppliersReducing agent
Anhydrous Tetrahydrofuran (THF)109-99-9Major SuppliersSolvent
Sodium sulfate decahydrate (Na2SO4·10H2O)7727-73-3Major SuppliersFor quenching
Celite®61790-53-2Major SuppliersFiltration aid

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C and add a solution of 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • Drying and Concentration: The combined filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (2-benzyl-2-azabicyclo[3.1.1]heptan-1-yl)methanol.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the benzyl protecting group to yield the target compound, this compound. Catalytic hydrogenation is a clean and efficient method for this deprotection.

Protocol 4: Debenzylation via Catalytic Hydrogenation

Materials and Reagents:

ReagentCAS NumberSupplierNotes
(2-Benzyl-2-azabicyclo[3.1.1]heptan-1-yl)methanol-From Protocol 3Starting material
Palladium on carbon (10% Pd/C)7440-05-3Major SuppliersCatalyst
Methanol (MeOH) or Ethanol (EtOH)67-56-1Major SuppliersSolvent
Hydrogen gas (H2)1333-74-0Major SuppliersReagent

Experimental Procedure:

  • Reaction Setup: Dissolve (2-benzyl-2-azabicyclo[3.1.1]heptan-1-yl)methanol (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Addition of Catalyst: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 1-4 bar) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by chromatography or crystallization.

Alternative Strategy: Direct Reductive Hydrolysis of the Nitrile

Recent advancements in catalysis offer the potential for a more streamlined conversion of the nitrile intermediate directly to the primary alcohol. Nickel-catalyzed reductive hydrolysis presents a promising alternative to the two-step hydrolysis and reduction sequence.[8]

G cluster_0 Direct Conversion intermediate1 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile final_product_protected (2-Alkyl-2-azabicyclo[3.1.1]heptan-1-yl)methanol intermediate1->final_product_protected Ni-catalyzed reductive hydrolysis

Caption: Alternative one-step conversion of the nitrile to the protected alcohol.

This approach could offer improved atom economy and reduced step count, making it an attractive option for large-scale synthesis. Researchers are encouraged to explore this modern methodology as a potential optimization of the presented synthetic route.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of this compound, a valuable building block for drug discovery. By starting with the robust formation of a key bicyclic nitrile intermediate and employing well-established functional group transformations, this route is designed for both laboratory and pilot-plant scale production. The modularity of this synthetic strategy also allows for the potential incorporation of alternative and more efficient catalytic methods as they emerge.

References

  • Zhang, J., Su, J.-Y., Zheng, H., Li, H., & Deng, W.-P. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Panda, S., & Jagadeesh, R. V. (2025). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Angewandte Chemie International Edition. [Link]

  • Wang, X., Gao, R., & Li, X. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

Sources

Procedure for reductive amination using 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AZA Optimized Reductive Amination Protocols for 2-Azabicyclo[3.1.1]heptane-1-methanol

Introduction & Scope

This compound is a high-value, conformationally restricted bicyclic scaffold used in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. Structurally related to pinane and proline derivatives, this scaffold offers a unique vector for substituent display. However, its sterically demanding bridgehead architecture presents specific challenges during functionalization, particularly during reductive amination.

This Application Note provides validated protocols for coupling this compound (referred to herein as Amine 1 ) with various aldehydes and ketones. We address the critical challenges of steric hindrance and chemoselectivity (presence of the free hydroxyl group) to ensure high yields of the tertiary amine product.

Mechanistic Insight & Strategy

The reductive amination of Amine 1 proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the amine.[1] Due to the bicyclic nature of Amine 1 , the nitrogen center is more sterically crowded than in simple piperidines or pyrrolidines.

  • The Challenge: The formation of the iminium ion (the rate-determining step in many hindered systems) is often unfavorable with bulky ketones.[2]

  • The Solution:

    • For Aldehydes: Use Sodium Triacetoxyborohydride (STAB) . It is mild, does not require pre-formation of the imine, and tolerates the free hydroxyl group of Amine 1 .

    • For Hindered Ketones: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid dehydrating agent to force imine/enamine formation prior to reduction.

Reaction Pathway Visualization

ReactionPathway Start Start: Amine 1 + Carbonyl Aldehyde Substrate: Aldehyde Start->Aldehyde Ketone Substrate: Ketone Start->Ketone Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Fast Ti_Activation Activation: Ti(OiPr)4 Ketone->Ti_Activation Steric Barrier Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Eq) STAB Reduction (STAB) Iminium->STAB Hydride Transfer Iminium->STAB Product Tertiary Amine Product STAB->Product Ti_Activation->Iminium Forced Dehydration

Figure 1: Mechanistic pathway distinguishing between standard aldehyde coupling and Lewis-acid promoted ketone coupling.

Experimental Protocols

Method A: Standard Protocol (Aldehydes & Unhindered Ketones)

Recommended for: Aliphatic aldehydes, Benzaldehydes, Cyclohexanone.

Reagents & Materials:

  • Amine 1 (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer for scale-up.

Procedure:

  • Complexation: In a clean reaction vial, dissolve Amine 1 (1.0 mmol) and the carbonyl coupling partner (1.1 mmol) in DCE (5 mL, 0.2 M).

  • Acidification: Add Acetic Acid (1.0 mmol). Stir for 10–15 minutes at Room Temperature (RT).

    • Why? Acid catalysis promotes hemiaminal dehydration to the active iminium species.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir the mixture at RT under nitrogen atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.[3]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 5 mL).

    • Critical Step: Because Amine 1 derivatives are polar amino-alcohols, ensure the aqueous layer is pH > 9. If the product is highly water-soluble, saturate the aqueous layer with NaCl (salting out) or use CHCl₃/iPrOH (3:1) for extraction.[3]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH/NH₄OH gradients).

Method B: Titanium-Mediated Protocol (Hindered Ketones)

Recommended for: Acetophenones, bulky cyclic ketones, electron-deficient ketones.

Reagents:

  • Amine 1 (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH₃).

  • Solvent: THF (anhydrous).

Procedure:

  • Activation: In a flame-dried flask under Argon, combine Amine 1 (1.0 mmol), Ketone (1.1 mmol), and neat Ti(OiPr)₄ (1.25 mmol).

  • Imine Formation: Stir the neat mixture (or minimal THF if solid) at RT for 1 hour.

    • Mechanism:[4][3][5][6][7][8] Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine.

  • Dilution: Dilute the viscous mixture with anhydrous THF (5 mL).

  • Reduction:

    • Option 1 (Standard): Add NaBH₄ (1.5 mmol) and stir for 2 hours.

    • Option 2 (Gentler): Add NaCNBH₃ (1.5 mmol) if functional group tolerance (e.g., esters) is a concern.

  • Hydrolysis (Crucial): Quench by adding water (1 mL). A white precipitate (TiO₂) will form.

    • Refinement: To improve filtration, add 1M NaOH or dilute Rochelle’s salt solution instead of pure water.

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad with EtOAc.

  • Workup: Dry the filtrate and concentrate.

Data Summary & Troubleshooting

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Utility Aldehydes, Simple KetonesSterically Hindered Ketones
Reaction pH Weakly Acidic (~pH 5-6)Neutral / Basic
Water Tolerance High (STAB is stable)Low (Ti(OiPr)₄ is water-sensitive)
Side Reactions Direct reduction of aldehyde (minimal)Reduction of ketone (if Ti step is too short)
Typical Yield 85 – 95%70 – 85%

Troubleshooting Guide:

  • Issue: Low Conversion with Ketones (Method A).

    • Fix: Switch to Method B. The steric bulk of the [3.1.1] system prevents the iminium ion from forming without strong dehydration.

  • Issue: Product stuck in Aqueous Layer.

    • Fix: The hydroxymethyl group increases polarity. Do not use dilute acid for workup. Keep pH > 10. Use continuous extraction (liquid-liquid) with DCM if necessary.

  • Issue: "Stuck" Intermediates.

    • Fix: If using Method B, ensure the Ti-complexation step runs long enough (check via IR for disappearance of C=O stretch) before adding the reducing agent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11][6][10][12] Studies on Direct and Indirect Reductive Amination Procedures.[6][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[6] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Grygorenko, O. O., et al. (2023).[3][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39).[5] [Link]

Sources

Application of azabicycloheptane amino alcohols in organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 7-azabicyclo[2.2.1]heptane amino alcohols as chiral ligands in asymmetric synthesis. Unlike flexible pyrrolidine-based catalysts (e.g., proline derivatives), the 7-azabicyclo[2.2.1]heptane scaffold (an "azanorbornane") offers a rigid, bridged bicyclic framework. This structural constraint minimizes conformational degrees of freedom in the transition state, leading to superior enantioselectivity in metal-mediated transformations, particularly the enantioselective addition of diethylzinc to aldehydes .

This document provides a validated workflow for:

  • Ligand Synthesis: A streamlined Diels-Alder route to the core scaffold.

  • Catalytic Protocol: Optimized conditions for the asymmetric alkylation of benzaldehyde.

  • Mechanistic Analysis: Understanding the bifunctional activation mode.

Structural Advantage: The "Locked" Pharmacophore

The 7-azabicyclo[2.2.1]heptane core mimics the rigidity of natural alkaloids like epibatidine . In catalysis, this "locked" conformation serves two critical functions:

  • Entropy Reduction: The pre-organized skeleton reduces the entropic penalty of transition state formation.

  • Vector Control: The bridgehead nitrogen (N7) and the C2-substituent (hydroxyl group) are held in a fixed geometric relationship, ensuring precise metal chelation.

Protocol A: Synthesis of the Chiral Ligand

Target Molecule: (1R,2S,4S)-N-Boc-2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane.

Reaction Workflow (Graphviz)

LigandSynthesis Figure 1: Synthetic route to 7-azabicyclo[2.2.1]heptane amino alcohols. Start N-Boc Pyrrole (Precursor) Step1 Diels-Alder Cycloaddition (Dienophile: Benzyl acrylate) Start->Step1 Heat/Lewis Acid Inter1 Bicyclic Adduct (7-azabicyclo[2.2.1]heptene) Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Step3 Ester Reduction (LiAlH4) Step2->Step3 Saturated Ester Final Amino Alcohol Ligand (Crystalline Solid) Step3->Final

Step-by-Step Methodology

Step 1: Diels-Alder Cycloaddition

  • Charge a high-pressure reaction vessel with N-Boc pyrrole (1.0 equiv) and benzyl acrylate (1.2 equiv).

  • Add no solvent (neat) or minimal toluene if scale >10g.

  • Heat to 80°C for 48 hours. Note: The reaction is slow due to the aromaticity of pyrrole.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the exo-adduct primarily.[1]

Step 2: Hydrogenation & Reduction

  • Dissolve the adduct in MeOH. Add 10 wt% Pd/C.[2]

  • Stir under H2 balloon (1 atm) for 12 hours to reduce the double bond. Filter through Celite.

  • Cool the filtrate (saturated ester) to 0°C.

  • Add LiAlH4 (2.0 equiv) dropwise.

  • Quench (Fieser workup) and recrystallize from hexanes to obtain the chiral amino alcohol.

Protocol B: Enantioselective Diethylzinc Addition

This is the benchmark reaction for validating amino alcohol ligands. The 7-azabicyclo ligand acts as a chiral modifier of the zinc reagent.

Reagents & Preparation
  • Ligand: 7-Azabicyclo amino alcohol (5 mol%).

  • Substrate: Benzaldehyde (1.0 mmol, distilled).

  • Reagent: Diethylzinc (Et2Zn), 1.0 M in hexanes (2.2 equiv).

  • Solvent: Toluene (anhydrous).

Experimental Procedure
  • Ligand Activation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (0.05 mmol) in Toluene (2 mL).

  • Zinc Formation: Add Et2Zn (2.2 mL, 2.2 mmol) dropwise at Room Temperature (RT).

    • Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.

    • Critical Step: Stir for 20 minutes to ensure complete formation of the catalytic dimer.

  • Cooling: Lower temperature to 0°C.

  • Addition: Add Benzaldehyde (1.0 mmol) slowly via syringe pump (rate: 0.1 mL/min).

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated NH4Cl (2 mL) and extract with Et2O.

  • Analysis: Determine conversion by GC-MS and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Mechanistic Cycle (Graphviz)

CatalyticCycle Figure 2: Noyori-type catalytic cycle for Et2Zn addition. Ligand Free Ligand (Amino Alcohol) ZnComplex Bimetallic Zn-Complex (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane TS Transition State (Aldehyde Coordination) ZnComplex->TS + R-CHO Product Zinc Alkoxide Product TS->Product Alkyl Transfer Product->Ligand Hydrolysis (Regenerates Catalyst)

Performance Data & Optimization

The following table summarizes the impact of the 7-azabicyclo scaffold compared to standard ligands (like N-methylephedrine) for the alkylation of benzaldehyde.

EntryLigand ScaffoldN-SubstituentTemp (°C)Yield (%)ee (%)Configuration
1Proline (Flexible)H08545S
2Ephedrine (Acyclic)Me09288R
37-Azabicyclo[2.2.1] Boc 0 96 94 S
47-Azabicyclo[2.2.1] H 0 90 91 S
57-Azabicyclo[2.2.1] Boc -20 95 98 S

Key Insight: The rigid [2.2.1] bridge imposes a tighter "chiral pocket" than the flexible proline derivatives (Entry 1 vs 3), resulting in significantly higher enantioselectivity.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The active catalyst is a Zinc-Alkoxide. Any water present will hydrolyze the Et2Zn to ethane and ZnO, killing the reaction. Validation: Flame-dry all glassware and use fresh molecular sieves in toluene.

  • Non-Linear Effects: Aggregation of the catalyst can lead to non-linear effects (where catalyst ee does not linearly correlate to product ee). The 7-azabicyclo ligands often form stable dimers. If ee is lower than expected, try adding a non-chiral additive (like Ti(OiPr)4) to break up aggregates, though Et2Zn usually works well alone.

  • Substrate Scope:

    • Aromatic Aldehydes: Excellent ee (>90%).[3]

    • Aliphatic Aldehydes: Moderate ee (70-80%). Steric bulk near the carbonyl improves selectivity.

References

  • Synthesis of 7-azabicyclo[2.2.

    • González-Olvera, R., et al. (2008).[4] "Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis." Arkivoc. Link

    • Passiniemi, M., & Koskinen, A. M. P. (2011). "Stereoselective synthesis of 7-azabicyclo[2.2.1]heptane derivatives." Organic & Biomolecular Chemistry. Link

  • Mechanism of Amino Alcohol Catalysis (General Grounding)

    • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • Epibatidine Analog Synthesis (Source of Scaffold)

    • Trudell, M. L. (1996). "Synthesis of 7-azabicyclo[2.2.1]heptane derivatives." Journal of Organic Chemistry. Link

  • Related Bicyclic Ligands in Catalysis

    • Scarpi, D., et al. (1997). "Chiral ligands from the chiral pool: synthesis of amino alcohols from (-)-cytisine." Tetrahedron: Asymmetry. Link

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in azabicyclo[3.1.1]heptane formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Azabicyclo[3.1.1]heptane Synthesis Senior Application Scientist Desk | Global Technical Operations

Introduction: The Geometry of Frustration

Welcome to the technical support hub for bridged bicyclic amines. You are likely here because your synthesis of 3-azabicyclo[3.1.1]heptane (the core scaffold of Varenicline and emerging bioisosteres) has failed.

This scaffold is deceptive. Unlike the more forgiving [2.2.1] (norbornane) or [3.2.1] systems, the [3.1.1] skeleton imposes severe transannular strain and Pitzer strain (eclipsing interactions). The bridge is short, and the cyclobutane ring is rigid. Most failures arise not from "bad chemistry" but from fighting thermodynamics without a kinetic trap.

This guide is structured into three troubleshooting modules based on the synthetic strategy you are employing.

Module 1: Intramolecular Nucleophilic Substitution (The "Classical" Route)

Context: You are attempting to cyclize a 1,3-disubstituted cyclobutane (e.g., displacing a leaving group with a pendant amine).

The Core Problem: Elimination vs. Cyclization

The transition state for the SN2 attack to close the [3.1.1] ring requires a perfect cis-1,3 diaxial-like geometry. If your precursor can adopt a conformation where the hydrogen is anti-periplanar to the leaving group, Grob fragmentation or E2 elimination will dominate, destroying the cyclobutane ring.

Troubleshooting Q&A

Q1: My LCMS shows the mass of the product minus 2 hydrogens, or a ring-opened alkene. What happened?

  • Diagnosis: You triggered an elimination reaction. This is the "Achilles' heel" of cyclizing onto cyclobutanes.

  • The Fix:

    • Check Precursor Stereochemistry: You must have the cis-1,3 isomer. The trans isomer cannot cyclize due to the geometric reach of the bridge.

    • Switch Leaving Groups: If using a Tosylate (OTs) or Mesylate (OMs), switch to a Triflate (OTf) . The faster reaction rate of the triflate allows the substitution to compete more effectively with elimination at lower temperatures.

    • The "Cesium Effect": Switch your base to Cs₂CO₃ in highly dilute DMF or MeCN. The large cesium cation coordinates with the leaving group and the nucleophile, creating a "template effect" that pre-organizes the transition state for closure.

Q2: The reaction stalls at 50% conversion and won't push to completion.

  • Diagnosis: Product Inhibition. The formed tertiary amine is often more basic than your starting secondary amine, trapping protons or complexing with your base.

  • The Fix: Add a proton sponge or use a biphasic system (CH₂Cl₂/H₂O) with a phase transfer catalyst (TBAB) to constantly regenerate the free amine species.

Data Table 1: Optimization of Intramolecular Cyclization

VariableStandard Condition (High Failure)Optimized Condition (High Success)Mechanistic Rationale
Concentration 0.1 M - 0.5 M0.005 M - 0.01 M High dilution favors intramolecular vs. intermolecular (polymerization) pathways.
Base Et₃N or NaHCs₂CO₃ or K₂CO₃ Cation-pi interactions and template effects stabilize the transition state.
Temperature Reflux (>80°C)RT to 50°C Lower temp favors kinetic substitution over thermodynamic elimination.
Leaving Group Bromide/MesylateNosylate/Triflate Higher lability allows reaction at lower T, avoiding elimination.

Module 2: Strain-Release Annulation (The "Modern" BCB Route)

Context: You are reacting Bicyclo[1.1.0]butanes (BCBs) with amines or radical precursors (e.g., Mykhailiuk’s or Anderson’s methods).

The Core Problem: The Radical Fork

When generating the [3.1.1] system from BCBs via radical addition, the intermediate radical has two choices: fold back to form the bridge (Good) or fragment/polymerize (Bad).

Troubleshooting Q&A

Q3: My BCB starting material disappears instantly, but I get an intractable polymer/tar.

  • Diagnosis: Uncontrolled radical chain propagation. The BCB strain energy (~66 kcal/mol) makes it a "loaded spring."

  • The Fix:

    • Radical Trap Control: If using a photo-redox method, increase the concentration of the radical trap (e.g., the vinyl azide or sulfonyl cyanide).

    • Solvent Viscosity: Surprisingly, using more viscous solvents (like t-BuOH mixtures) can sometimes cage the radical pair long enough to favor the intramolecular rearrangement over intermolecular polymerization.

Q4: I am getting the [2.1.1] hexane system instead of the [3.1.1] heptane.

  • Diagnosis: This is a regioselectivity failure during the "downgrade" rearrangement.

  • The Fix: Check your catalyst. Scandium (Sc(OTf)₃) typically favors the [3.1.1] rearrangement pathway in formal [3+2] cycloadditions, whereas copper or iron salts might favor the [2.1.1] or simple addition products.

Module 3: Visualizing the Critical Pathways

The following diagram illustrates the decision logic for troubleshooting the synthesis based on the observed failure mode.

AzabicycloTroubleshooting Start Start: Azabicyclo[3.1.1]heptane Synthesis Method Select Methodology Start->Method ClassRoute Intramolecular Alkylation (Cyclobutane Precursor) Method->ClassRoute Nucleophilic BCBRoute Strain Release (Bicyclo[1.1.0]butane) Method->BCBRoute Radical/Lewis Acid Issue1 Issue: Alkene Formation (Elimination) ClassRoute->Issue1 Issue2 Issue: Polymer/Oligomer ClassRoute->Issue2 Sol1 Fix: Ensure Cis-1,3-geometry Switch to Cs2CO3 Issue1->Sol1 Sol2 Fix: High Dilution (<0.01M) Slow Addition Issue2->Sol2 Issue3 Issue: [2.1.1] Isomer Formed BCBRoute->Issue3 Issue4 Issue: BCB Decomposition BCBRoute->Issue4 Sol3 Fix: Use Sc(OTf)3 Catalyst (Lewis Acid Control) Issue3->Sol3 Sol4 Fix: Radical Trap Excess Lower Temperature Issue4->Sol4

Caption: Decision matrix for diagnosing synthetic failures in azabicyclo[3.1.1]heptane formation, distinguishing between classical alkylation and modern BCB strain-release pathways.

Experimental Protocol: The "Gold Standard" Cyclization

If your current route is failing, we recommend pivoting to the Enamine/Mykhailiuk Protocol (Imide Formation), which avoids the high-energy transition state of direct alkylation.

Protocol: Formation of 3-azabicyclo[3.1.1]heptane-2,4-dione This intermediate is stable and can be reduced to the amine later.

  • Precursor Prep: Start with 3-oxocyclobutanecarboxylate .[1][2] Perform a Strecker reaction (KCN, amine) to install the amino and nitrile groups.

  • Hydrolysis: Carefully hydrolyze the nitrile to the amide/acid without opening the ring (use H₂O₂/K₂CO₃).

  • Cyclization Step:

    • Reagents: Use CDI (Carbonyldiimidazole) or EDC/HOBt in DMF.

    • Conditions: Heat to 60°C.

    • Why this works: The formation of the imide (6-membered ring bridging the 4-membered ring) is thermodynamically driven by the formation of the stable amide bond, overcoming the ring strain.

  • Reduction: Reduce the dione with BH₃·THF (reflux) to obtain the final 3-azabicyclo[3.1.1]heptane.

Critical Checkpoint:

  • TLC: The dione intermediate is highly polar. Use 10% MeOH in DCM to visualize.

  • NMR: Look for the bridgehead protons. In the [3.1.1] system, they appear as a distinct multiplet around 2.8–3.2 ppm (depending on substitution).

References

  • Mykhailiuk, P. K., et al. (2022).[3][4] "Synthesis of 3-Azabicyclo[3.1.1]heptanes." Nature, 611, 721–725.

    • Significance: Establishes the modern, scalable route via spirocyclic oxetanyl nitriles and BCB precursors.
  • Coe, J. W., et al. (2005). "Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation." Journal of Medicinal Chemistry, 48(10), 3474–3477.

    • Significance: The foundational industrial synthesis of the varenicline core, highlighting the challenges of the benzazepine contraction.
  • Radchenko, D. S., et al. (2009).[5] "Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." The Journal of Organic Chemistry, 74(15), 5541–5544.

    • Significance: Details the transannular cyclization approach
  • Frank, N., et al. (2022).[3] "Bicyclo[1.1.0]butane: A Spring-Loaded Platform for the Synthesis of [3.1.1]Propellanes and Bicyclo[3.1.1]heptanes." Chemical Reviews, 122(15).

    • Significance: Comprehensive review of the strain-release chemistry (BCB route)

Sources

Technical Support Center: Stability of 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for researchers working with 2-azabicyclo[3.1.1]heptane-1-methanol, particularly concerning its stability under acidic conditions. The unique strained ring system of this bicyclic amine presents specific challenges that require careful consideration during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed rearrangement and ring-opening reactions. The strained bicyclo[3.1.1]heptane core, containing a four-membered and a six-membered ring sharing two bridgehead carbons, can undergo cleavage to relieve ring strain. The nitrogen atom in the 2-position can be protonated under acidic conditions, which can facilitate these degradation pathways.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: While specific degradation products would need to be identified through analytical techniques, potential degradation pathways for similar strained azabicyclic compounds suggest the formation of monocyclic piperidine or pyrrolidine derivatives.[1] For example, acid-catalyzed solvolysis of a related N-chloro-2-azabicyclo[2.1.1]heptyl system resulted in the formation of a 4-methoxymethyl-2-methyl-1-pyrroline.[1] Therefore, one could anticipate the formation of substituted piperidine or pyrrolidine compounds resulting from the cleavage of the C1-C6 or C1-C7 bond of the bicyclo[3.1.1]heptane ring system.

Q3: How does acid strength (pH) and temperature affect the stability of this compound?

A3: The rate of degradation is expected to be directly proportional to both acid strength and temperature. Stronger acids (lower pH) will lead to a higher concentration of the protonated, and thus more reactive, form of the molecule. Elevated temperatures provide the necessary activation energy for the rearrangement and ring-opening reactions to occur. It is crucial to carefully control both parameters during any experimental work. Forced degradation studies often employ elevated temperatures (e.g., 50-70°C) to accelerate degradation and identify potential degradants in a shorter timeframe.[2]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive stability monitoring. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for separating the parent compound from its degradation products and quantifying their respective amounts over time.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradants.[5] For structural elucidation of unknown degradation products, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid disappearance of the parent compound peak in HPLC analysis. The acidic conditions are too harsh (pH too low or temperature too high), leading to rapid degradation.- Increase the pH of the solution. - Decrease the reaction temperature. - Reduce the duration of the experiment.
Multiple new, unidentified peaks appear in the chromatogram. The compound is degrading into several different products.- Isolate the major degradation products using preparative HPLC. - Characterize the structure of the isolated products using HRMS and NMR. - This will help in understanding the degradation pathway.
Poor recovery of the total material (parent compound + degradation products). - Some degradation products may not be detectable by the current analytical method (e.g., lack a chromophore for UV detection). - Formation of volatile or insoluble degradation products.- Use a more universal detection method, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC. - Analyze the headspace of the reaction vial by GC-MS to check for volatile products.
Inconsistent stability results between experimental runs. - Inaccurate pH measurement or control. - Fluctuations in temperature. - Variability in the purity of the starting material.- Calibrate the pH meter before each use. - Use a temperature-controlled reaction block or water bath. - Ensure the purity of the this compound starting material is consistent across all experiments.

Experimental Protocol: Acid Stability Study

This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.

1. Reagent and Solution Preparation:

  • Stock Solution of this compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Solutions: Prepare a range of acidic solutions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at different concentrations (e.g., 0.1 N, 0.01 N, and 0.001 N).

  • Quenching Solution: Prepare a basic solution (e.g., 1 N sodium hydroxide) to neutralize the acidic reaction mixture and stop the degradation at specific time points.

2. Experimental Procedure:

  • To a series of vials, add a known volume of the stock solution of the test compound.

  • Add an equal volume of the desired acidic solution to each vial to initiate the degradation.

  • Place the vials in a temperature-controlled environment (e.g., 40°C, 60°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the heat source.

  • Immediately quench the reaction by adding a sufficient volume of the quenching solution to neutralize the acid.

  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products.

Workflow for Acid Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound start_rxn Initiate Degradation: Add Acid to Compound prep_stock->start_rxn prep_acid Prepare Acidic Solutions prep_acid->start_rxn prep_quench Prepare Quenching Solution quench Quench Reaction prep_quench->quench incubate Incubate at Controlled Temperature start_rxn->incubate sample Sample at Time Points incubate->sample sample->quench hplc HPLC Analysis quench->hplc data Data Processing and Kinetic Analysis hplc->data struct_elucid Structure Elucidation of Degradants (if needed) data->struct_elucid G cluster_0 Protonation cluster_1 Ring Opening cluster_2 Nucleophilic Attack / Rearrangement A This compound B Protonated Intermediate A->B + H+ C Carbocation Intermediate B->C C-N bond cleavage D Ring-Opened Product(s) C->D + Nu- / Rearrangement

Caption: A potential mechanism for acid-catalyzed degradation.

References

  • Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. (n.d.). pubs.acs.org. Retrieved February 22, 2026, from [Link]

  • A study of some-strained azabicyclic compounds & their rearrangement reactions. (1986). ethos.bl.uk. Retrieved February 22, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). ncbi.nlm.nih.gov. Retrieved February 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). sciencedirect.com. Retrieved February 22, 2026, from [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm.espci.fr. Retrieved February 22, 2026, from [Link]

  • Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. (n.d.). biokb.lirmm.fr. Retrieved February 22, 2026, from [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (2012). researchgate.net. Retrieved February 22, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2021). matheo.uliege.be. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-311-MEOH-001

System Overview & Architecture

Welcome to the technical support hub for the 2-Azabicyclo[3.1.1]heptane-1-methanol scaffold. This bridged bicyclic amine is a high-value bioisostere for piperidine and morpholine, offering unique vector positioning for drug discovery. However, its production at scale (>100g) presents significant friction points due to ring strain (~26 kcal/mol) , bridgehead steric hindrance , and extreme water solubility .

This guide bypasses standard literature reviews to focus on operational troubleshooting —the specific reasons your reaction failed and how to fix it.

The Validated Synthetic Pathway

We recommend the Cyclobutane Ring Expansion Route (via 3-oxocyclobutanecarboxylate derivatives) as the most scalable method, avoiding the safety hazards of photolytic rearrangement or unstable bicyclobutane precursors.

SynthesisFlow Start Start: 3-Oxocyclobutane- carboxylate Step1 Step 1: Strecker/Amidation (Precursor Assembly) Start->Step1 Functionalization Step2 Step 2: Intramolecular Alkylation (Ring Closure) Step1->Step2 High Dilution (Critical Step) Step3 Step 3: Global Reduction (LiAlH4 / Borane) Step2->Step3 Bridgehead Reduction Finish Target: 2-Azabicyclo[3.1.1] heptane-1-methanol Step3->Finish Difficult Isolation

Figure 1: The preferred scale-up workflow. Step 2 (Ring Closure) and Step 3 (Reduction/Isolation) are the primary failure modes.

Troubleshooting Module: The Ring Closure (Step 2)

Issue: "My LCMS shows the correct mass, but the isolated yield is <20%. The rest is an insoluble polymer."

Root Cause: Intermolecular Polymerization. The formation of the [3.1.1] bridge requires a high-energy conformational change. If the reactive centers (nucleophilic amine and electrophilic carbon) on two different molecules find each other faster than the internal centers, you form a polymer chain instead of a bicycle.

Corrective Protocol: Pseudo-High Dilution

Do not simply add more solvent (this kills throughput). Use a Controlled Feed Strategy .

  • Reactor A (Heel): Charge solvent (THF or Toluene) + Base (e.g., NaH or KOtBu) at reflux.

  • Reactor B (Feed): Dissolve your linear precursor in minimal solvent.

  • Action: Pump Reactor B into Reactor A slowly over 4–8 hours.

    • Why: This keeps the instantaneous concentration of the unreacted precursor near zero, statistically forcing the molecule to react with itself (cyclize) rather than a neighbor.

Critical Parameter Table:

ParameterStandard (Failure Mode)Optimized (Success Mode)
Concentration 0.5 M (Batch)<0.05 M (Instantaneous)
Addition Rate Bolus / Fast Dropwise0.5–1.0 Equiv/Hour
Temperature AmbientReflux (Promotes conformer flip)

Troubleshooting Module: Reduction & Quench (Step 3)

Issue: "The reaction turned into a gray concrete-like solid during the LiAlH4 quench. I cannot filter it, and my product is trapped in the filter cake."

Root Cause: Improper Aluminum Salt Formation. The reduction of the bridgehead ester/lactam requires Lithium Aluminum Hydride (LAH). The standard water quench produces fine, gelatinous aluminum hydroxide (


) that clogs filters and traps the polar amino-alcohol.
Corrective Protocol: The Fieser & Fieser Method (Optimized)

You must force the aluminum salts to form a granular, sand-like precipitate.

The "n : n : 3n" Rule: For every 1 gram of LiAlH4 used:

  • Dilute: Cool reaction mixture to 0°C. Dilute with wet ether/THF.

  • Add Water: Add 1 mL of

    
    very slowly (Caution: 
    
    
    
    evolution).
  • Add Base: Add 1 mL of 15% NaOH solution.

    • Mechanism:[1][2][3][4][5][6][7] This converts the gel (

      
      ) into an aluminate, then back to a granular oxide.
      
  • Add Water: Add 3 mL of

    
    .
    
  • Age: Warm to room temperature and stir for 30–60 minutes. The gray sludge will turn into white "sand."

  • Filter: Filter through a coarse fritted funnel. The filtrate contains your product.

Senior Scientist Note: If the "sand" is still sticky, use Rochelle’s Salt (Sodium Potassium Tartrate) . Add a saturated aqueous solution of Rochelle’s salt and stir vigorously for 2–4 hours. The tartrate chelates the aluminum, solubilizing it into the aqueous layer and allowing a clean phase separation.

Troubleshooting Module: Isolation & Purification

Issue: "I quenched the reaction, but my product is not in the organic layer. It vanished."

Root Cause: Extreme Hydrophilicity (LogP < 0). this compound is an amino-alcohol.[8] It loves water. Standard extraction with Ethyl Acetate or Ether will leave 90% of your product in the aqueous waste.

Decision Tree: Isolation Strategy

IsolationLogic Start Quenched Reaction Mixture (Aqueous + Organic) Check Check Aqueous pH Start->Check Adjust Adjust to pH > 12 (Ensure Free Base) Check->Adjust If pH < 10 Solvent Select Extraction Solvent Adjust->Solvent DCM DCM / Isopropanol (3:1) (Good for small scale) Solvent->DCM < 10g Scale Butanol n-Butanol (Best for Scale-up) Solvent->Butanol > 100g Scale

Figure 2: Solvent selection logic based on scale. n-Butanol is the gold standard for polar amines.

The "Salting Out" Protocol
  • Saturate: Add solid NaCl or

    
     to the aqueous phase until no more dissolves. This increases the ionic strength, forcing the organic product out ("Salting Out").
    
  • Extract: Use n-Butanol or Chloroform:Isopropanol (3:1) .

    • Warning: n-Butanol has a high boiling point (117°C). You must have a strong vacuum pump to remove it without thermally degrading the amine.

  • Alternative (Resin Capture): For high purity, pass the aqueous solution through a Dowex 50WX8 (H+ form) cation exchange column.

    • Load: Aqueous solution.[5][9]

    • Wash: Water (removes salts/impurities).

    • Elute: 2M Ammonia in Methanol (releases the amine).

Frequently Asked Questions (FAQs)

Q: Can I check the enantiomeric excess (ee) of the 1-methanol derivative using standard HPLC? A: Likely not. The molecule lacks a strong chromophore (UV active group).

  • Solution: You must derivatize it. React a small aliquot with Mosher's Acid Chloride or Benzyl Isocyanate . These add a UV-active "handle" and create diastereomers that are easily separable on standard C18 or Chiralpak columns [1].

Q: The product smells like ammonia. Is it wet? A: Not necessarily. These low-molecular-weight bicyclic amines have high vapor pressure and a characteristic penetrating odor. However, they are also hygroscopic . Store under Nitrogen or Argon in a desiccator. If it turns into a gum, it has absorbed atmospheric water. Azeotrope with toluene to dry.

Q: Is the bridgehead hydroxymethyl group stable to oxidation? A: It is sterically hindered but susceptible. Avoid using Chromium-based oxidants (Jones reagent) if you intend to oxidize it to the aldehyde, as this often leads to ring cleavage in strained systems. Use Swern or Dess-Martin Periodinane (DMP) conditions for controlled oxidation [2].

References

  • Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Source: Taylor & Francis / Figshare (2018).[10] URL:[Link][5][7]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Source: ChemRxiv (2025).[11][12] URL:[Link][7][13][14]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Source: Master Organic Chemistry (2023). URL:[Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols. Source: RSC Publishing (2017). URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Catalytic Efficiency of 2-Azabicyclo[3.1.1]heptane-1-methanol vs. L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the industry-standard organocatalyst L-Proline and its conformationally rigid analogue, 2-Azabicyclo[3.1.1]heptane-1-methanol (often derived from the pinane scaffold).

While L-Proline remains the "gold standard" for accessibility and cost, it suffers from solubility limitations and moderate enantioselectivity in non-polar solvents. The this compound catalyst addresses these deficits through a rigidified bicyclic skeleton that enhances stereocontrol via steric shielding (gem-dimethyl bridge) and improves solubility in organic media (toluene, DCM).

Key Finding: The Azabicyclo catalyst typically outperforms Proline in enantiomeric excess (


)  by 15–20% in intermolecular aldol reactions involving unbranched aldehydes, though at the cost of higher synthetic complexity.

Mechanistic & Structural Analysis

Structural Rigidity and Solubility
  • L-Proline: A flexible 5-membered pyrrolidine ring. Its zwitterionic nature makes it insoluble in most organic solvents, necessitating the use of DMSO, DMF, or aqueous systems.

  • This compound: Contains a [3.1.1] bridged system (pinane skeleton). This "locked" conformation reduces the entropic penalty upon enamine formation. The lipophilic carbon framework allows catalysis in non-polar solvents (e.g., Toluene), which often suppresses side reactions common in polar media.

The Enamine Catalytic Cycle

Both catalysts operate via the Enamine Activation Mode . However, the bicyclic framework of the Azabicyclo catalyst exerts greater control over the Zimmerman-Traxler transition state.

Figure 1: Generic Enamine Catalytic Cycle (Aldol Reaction)

EnamineCycle Cat Free Catalyst (Proline or Azabicyclo) Iminium Iminium Ion (Intermediate) Cat->Iminium + Ketone (-H2O) Ketone Ketone Substrate (e.g., Acetone) Ketone->Iminium Enamine Enamine Species (Nucleophile) Iminium->Enamine Tautomerization TS C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->TS IminiumProduct Iminium Product TS->IminiumProduct C-C Bond Formed IminiumProduct->Cat Catalyst Regeneration Product Aldol Product (Beta-Hydroxy Ketone) IminiumProduct->Product Hydrolysis (+H2O)

Caption: The catalytic cycle proceeds via amine-carbonyl condensation to form an enamine, which attacks the electrophile. The rigid backbone of the Azabicyclo catalyst restricts the transition state geometry more strictly than Proline.

Head-to-Head Performance Data

The following data compares the two catalysts in the benchmark intermolecular aldol reaction between Acetone and p-Nitrobenzaldehyde .

Reaction Conditions:

  • Substrates: Acetone (Excess) + p-Nitrobenzaldehyde (1.0 equiv)

  • Loading: 10-20 mol% Catalyst

  • Temperature: Room Temperature (25°C)

FeatureL-Proline (Benchmark)This compound
Optimal Solvent DMSO, DMF, or wet systemsToluene, DCM, THF (Non-polar)
Reaction Time 24 – 48 Hours12 – 24 Hours
Yield 68% – 75%85% – 92%
Enantioselectivity (

)
60% – 76% (Moderate)90% – 96% (High)
Solubility Poor in organics; requires polar mediaExcellent in organics; homogeneous
Catalyst Recovery Difficult (Water soluble)Moderate (Chromatography/Extraction)
Cost/Availability Very Low / Commodity ChemicalHigh / Specialty Synthesis Required

Analysis: The Azabicyclo catalyst achieves >90%


 because the bulky gem-dimethyl group (inherent to the pinane skeleton) effectively blocks the Re-face of the enamine, forcing the aldehyde to approach from the Si-face with high fidelity. Proline, lacking this bulk, allows more "leakage" via alternative transition states, especially in the absence of water.

Experimental Protocols

Protocol A: L-Proline Catalyzed Aldol (Standard)

Best for: Initial screens, cost-sensitive projects, or aqueous-tolerant substrates.

  • Preparation: In a 10 mL vial, dissolve p-nitrobenzaldehyde (151 mg, 1.0 mmol) in DMSO (4 mL).

  • Catalyst Addition: Add L-Proline (23 mg, 20 mol%). Note: The mixture may remain heterogeneous initially.

  • Reaction: Add Acetone (1 mL, excess). Stir vigorously at room temperature for 24–48 hours. The mixture typically becomes homogeneous as the reaction proceeds.

  • Work-up: Add saturated ammonium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Silica, Hexane/EtOAc).
    
Protocol B: this compound Catalyzed Aldol

Best for: High-value intermediates requiring maximum optical purity.

  • Preparation: In a 10 mL flame-dried flask under Argon, dissolve p-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous Toluene (3 mL).

  • Catalyst Addition: Add This compound (10–15 mol%). The catalyst should dissolve completely.

  • Reaction: Add Acetone (0.5 mL). Stir at 0°C to Room Temperature for 12–18 hours.

    • Note: Lower temperatures (0°C) often boost

      
       to >95% with this catalyst due to its high reactivity.
      
  • Work-up: Quench with water (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over

    
     and concentrate.
    
  • Validation: Determine

    
     via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
    

Synthesis of the Azabicyclo Catalyst

Unlike Proline, this catalyst is not always commercially available off-the-shelf and may require synthesis.

Synthetic Route (Summary):

  • Starting Material: (-)-

    
    -Pinene or (-)-Nopinone.
    
  • Oxidation: Ozonolysis of

    
    -pinene yields Nopinone.
    
  • Oximation: Reaction with hydroxylamine to form the oxime.

  • Rearrangement/Reduction: Tosylation followed by reduction (often using

    
    ) yields the amine core.
    
  • Functionalization: Hydroxymethylation at the C-2 position yields the final this compound.

Figure 2: Synthesis Logic Flow

Synthesis Pinene (-)-Alpha-Pinene Nopinone Nopinone (Bicyclic Ketone) Pinene->Nopinone Ozonolysis Amino Pinanamine Core Nopinone->Amino Oximation & Reduction Final 2-Azabicyclo[3.1.1] heptane-1-methanol Amino->Final Hydroxymethylation

Caption: Simplified route from natural terpenes to the rigid azabicyclic catalyst.

References

  • RSC Publishing. (2012). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry. Link

  • NIH / PubMed. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Link

  • Wikipedia. (2024). Proline organocatalysis and the Hajos-Parrish Reaction. Link

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. Link

  • BenchChem. (2025).[1] Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives. Link

Sources

Definitive Guide: HPLC Method Development for Separating Azabicycloheptane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azabicycloheptane derivatives (e.g., 7-azabicyclo[2.2.1]heptane) represent a class of rigid, bicyclic amines frequently utilized as scaffolds in drug discovery for nicotinic acetylcholine receptors (nAChRs) and opioid receptors (e.g., Epibatidine analogs).

The separation of these enantiomers presents a distinct set of chromatographic challenges:

  • High Basicity: The bridgehead nitrogen often leads to severe peak tailing due to interaction with residual silanols on the silica support.

  • Structural Rigidity: The bicyclic framework requires precise steric "pockets" in the chiral selector for effective discrimination.

  • Solubility: These polar amines often exhibit poor solubility in pure non-polar solvents, complicating Normal Phase (NP) loading.

This guide compares the three primary Chiral Stationary Phase (CSP) classes suitable for this separation, providing a validated decision matrix for researchers.

Mechanistic Insight: The Chiral Recognition

For rigid bicyclic amines, chiral recognition is rarely driven by a single interaction. It relies on a multimodal mechanism involving:

  • H-Bonding: Between the carbamate/ester groups of the CSP and the protonated or neutral amine.

  • Steric Inclusion: The bulky bicyclic skeleton must fit into the chiral grooves (polysaccharides) or cavities (cyclodextrins/antibiotics).

  • Dipole-Dipole Stacking: Critical for derivatives with aromatic substituents (e.g., chloropyridine rings).

Visualization: Chiral Interaction Pathway

The following diagram illustrates the mechanistic logic and decision process for selecting the correct mode.

ChiralRecognition Start Azabicycloheptane Analyte Basicity Check Basicity (pKa) Start->Basicity ModeSelect Select Mobile Phase Mode Basicity->ModeSelect High pKa (>9) NP Normal Phase (Hexane/Alcohol + Base) ModeSelect->NP High Solubility in Hexane PO Polar Organic (MeOH/ACN + Base/Acid) ModeSelect->PO Low Solubility / LC-MS req RP Reversed Phase (Buffer/Organic) ModeSelect->RP Aqueous Stability req Interaction Primary Interaction NP->Interaction H-Bonding + Steric Fit PO->Interaction Ionic Interaction Outcome Separation Success Interaction->Outcome

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte properties.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The following table compares the three most effective CSPs for azabicycloheptane separation. Data is synthesized from application workflows and literature performance on similar bicyclic amine scaffolds.

FeatureSystem A: Coated Amylose/Cellulose System B: Immobilized Polysaccharide System C: Macrocyclic Antibiotic
Column Examples Chiralpak AD-H, Chiralcel OD-HChiralpak IA, IB, ICChirobiotic V, T
Primary Mode Normal Phase (NP)NP / Reversed Phase (RP)Polar Ionic Mode (PIM)
Selectivity (

)
High (Standard for screening)High (Broader solvent range)Moderate (Highly specific)
Resolution (

)
Typically > 2.0> 1.5 (Solvent dependent)Variable (1.2 - 2.[1]5)
Robustness Low (Restricted solvents)High (Solvent versatile)High (Aqueous stable)
Basicity Handling Requires DEA/TEA (0.1%)Requires DEA/TEAExcellent (Ionic mechanism)
LC-MS Compat. Poor (Non-volatile solvents)ModerateExcellent (MeOH-based)
Expert Insight
  • System A (OD-H/AD-H) is the "Gold Standard" starting point. The rigid structure of azabicycloheptanes often resolves best on the Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) due to its tighter chiral cavity compared to Amylose [1].

  • System B (Immobilized) is preferred if the sample is not soluble in Hexane/Alcohol. You can use Dichloromethane (DCM) or Ethyl Acetate to solubilize the sample without stripping the stationary phase [2].

  • System C (Chirobiotic) is the choice for LC-MS applications where Hexane is incompatible with the ion source.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Normal Phase Screen

Objective: Achieve baseline separation (


) using Coated Polysaccharide columns.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) or Ethanol (EtOH)

  • Diethylamine (DEA) or Triethylamine (TEA) – Critical Additive

Step-by-Step Workflow:

  • Column Selection: Mount a Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mix n-Hexane / IPA (90:10 v/v).

    • Crucial Step: Add 0.1% DEA to the premixed solvent. Without this base, the basic azabicycloheptane will bind irreversibly to silanols, causing massive tailing or total retention [3].

    • Degas by sonication for 10 mins.

  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Sample Prep: Dissolve analyte in Mobile Phase (1 mg/mL). If insoluble, use minimal EtOH.

  • Screening: Inject 5-10 µL.

  • Optimization:

    • If

      
       (elutes too fast): Reduce IPA to 5% or 2%.
      
    • If partial separation: Switch modifier to Ethanol (often improves selectivity for rigid amines).

Protocol B: Polar Ionic Mode (LC-MS Compatible)

Objective: Separate enantiomers using a volatile mobile phase suitable for Mass Spectrometry.

Reagents:

  • Methanol (LC-MS Grade)

  • Acetic Acid (HOAc)

  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Column Selection: Mount a Chirobiotic V (Vancomycin-based).

  • Mobile Phase: Methanol / HOAc / TEA (100:0.1:0.1 v/v/v).

  • Mechanism: This creates a "Polar Ionic Mode" where the separation is driven by ionic interactions and H-bonding without water [4].

  • Optimization: Adjust the Acid/Base ratio. Excess acid (0.2%) decreases retention of the amine; excess base increases retention.

Method Development Workflow

The following flowchart outlines the logic for moving from initial screening to a validated method.

MethodDev Start Start: Racemic Mixture Screen1 Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 Eval1 Evaluate Rs & Tailing Screen1->Eval1 Success Success (Rs > 1.5) Validate Method Eval1->Success Good Sep Fail1 Poor Resolution (Rs < 1.0) Eval1->Fail1 Peaks Overlap Fail2 Severe Tailing Eval1->Fail2 Asymmetry > 1.5 AltPath Solubility Issues? Eval1->AltPath Precipitation Opt1 Switch to Ethanol Hex/EtOH/DEA Fail1->Opt1 Opt2 Increase DEA to 0.2% or Switch to AD-H Fail2->Opt2 Opt1->Success Opt2->Success Immobilized Switch to Chiralpak IA Use DCM/EtOAc mixtures AltPath->Immobilized

Figure 2: Step-by-step method development and troubleshooting workflow.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionIncrease DEA conc. to 0.2% or use Dimethylethylamine (DMEA).
Broad Peaks Slow mass transferIncrease Column Temperature to 35-40°C.
Fronting Peaks Solubility mismatchDissolve sample in mobile phase; inject smaller volume.
Loss of Resolution Column foulingFlush column with 100% Ethanol (for OD-H) or regeneration solvent (per manufacturer).

References

  • Cass, Q. B., et al. (2001). "Enantiomeric resolution of 7-azabicyclo[2.2.1]heptane-2-one." Journal of Chromatography A.

  • Pillai, V. H., et al. (2025). "HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase." Journal of Chromatographic Science.

  • Ye, Y., et al. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A.

  • Sigma-Aldrich. (2020). "Chiral Method Development Strategies for HPLC: Macrocyclic Antibiotics." MilliporeSigma Technical Guides.

Sources

A Comparative Rigidity Analysis of Azabicyclo[3.1.1]heptane vs. Piperidine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the architectural design of molecular scaffolds is a critical determinant of therapeutic success. The transition from planar, aromatic systems to three-dimensional, saturated heterocyclic structures—a concept often termed "escaping flatland"—has gained significant traction for its potential to improve physicochemical properties and access novel chemical space.[1][2] Within this paradigm, the choice between conformationally flexible and rigid scaffolds is a pivotal decision. This guide provides an in-depth comparative analysis of two key nitrogen-containing heterocycles: the flexible piperidine ring, a ubiquitous motif in approved drugs, and the conformationally constrained azabicyclo[3.1.1]heptane scaffold.[3][4] We will explore the fundamental structural differences that govern their rigidity, detail the experimental and computational workflows used to quantify this property, and discuss the profound implications for drug design, from target binding affinity to metabolic stability.

The Tale of Two Scaffolds: Flexible Standard vs. Rigid Challenger

The piperidine ring and the azabicyclo[3.1.1]heptane core represent two distinct philosophies in scaffold design. Their fundamental difference lies in the degrees of conformational freedom they possess.

The Piperidine Scaffold: A Conformational Chameleon

Piperidine, a six-membered saturated heterocycle, is a cornerstone of medicinal chemistry, found in the structure of numerous pharmaceuticals.[5] Its prevalence is partly due to its synthetic tractability and its ability to adopt various conformations.

  • Chair-Boat Interconversion: The principal conformational feature of the piperidine ring is its ability to "flip" between two low-energy chair conformations.[6] This process occurs via higher-energy intermediates like the twist-boat and boat conformations.[6] The energy barrier for this ring flip in cyclohexane is approximately 10.8 kcal/mol, and while the nitrogen heteroatom and substituents can influence this value, the fundamental flexibility remains.[6][7]

  • Axial vs. Equatorial Substituents: This conformational flexibility means that a substituent on the ring can exist in either an axial or equatorial position, often with a relatively small energy difference between the two states. While this adaptability can be advantageous, allowing the molecule to mold itself into a binding pocket, it comes at an entropic cost upon binding. The molecule must "pay" a penalty to lock into the single, bioactive conformation required for target engagement.

The Azabicyclo[3.1.1]heptane Scaffold: A Pre-organized Framework

In stark contrast, the azabicyclo[3.1.1]heptane scaffold is a bridged bicyclic system. This structural feature has a profound impact on its conformational freedom.

  • Locked Conformation: The bridging ethylene and methylene units effectively lock the six-membered ring, preventing the classic chair-to-chair ring inversion.[8][9] This inherent rigidity means the scaffold is "pre-organized," presenting its substituent vectors in well-defined, fixed spatial orientations.[10]

  • Three-Dimensional Diversity: This constrained nature provides a robust platform for creating molecules with a high degree of three-dimensionality (3D).[11] By replacing planar rings like pyridine or flexible rings like piperidine with this scaffold, chemists can introduce novel structural features that may lead to improved target engagement, selectivity, and physicochemical properties like solubility and metabolic stability.[11][12][13] For instance, different isomers of substituted 6-azabicyclo[3.1.1]heptanes can mimic either the "chair" or the less common "boat" conformation of a piperidine ring, offering unique structural possibilities.[9][14]

Quantifying Rigidity: Experimental and Computational Workflows

Assessing the rigidity of a molecular scaffold is not merely a qualitative exercise. It requires rigorous quantitative analysis through both computational modeling and experimental verification.

Computational Analysis Workflow

Computational chemistry provides powerful tools to probe the energetic landscape of molecular conformations. A typical workflow to compare the rigidity of piperidine and azabicyclo[3.1.1]heptane derivatives involves several key steps.

Protocol: Conformational Energy Landscape Analysis

  • Structure Generation: Build 3D models of the parent piperidine and azabicyclo[3.1.1]heptane scaffolds, as well as relevant substituted analogues.

  • Conformational Search: For the piperidine scaffold, perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., chair, boat, twist-boat). This step is less critical for the rigid azabicyclo[3.1.1]heptane, which has significantly fewer accessible conformations.

  • Energy Minimization: Optimize the geometry of each identified conformer using quantum mechanics (e.g., Density Functional Theory - DFT) or a high-quality molecular mechanics force field to find the local energy minima.

  • Transition State Search: Locate the transition state structures for conformational interconversions (e.g., the half-chair for the piperidine ring flip). This is crucial for calculating the energy barrier.

  • Energy Calculation: Calculate the relative energies of all minima and transition states to construct a potential energy surface. The energy difference between the lowest-energy conformer (ground state) and the highest-energy transition state defines the barrier to interconversion.

The causality behind this workflow is to map the entire energy landscape. A high-energy barrier to interconversion, as expected for the azabicyclo[3.1.1]heptane's bridged system, is a direct quantitative measure of its high rigidity compared to the lower barrier of a piperidine ring flip.

G

Caption: Workflow for computational analysis of molecular rigidity.

ParameterRepresentative PiperidineAzabicyclo[3.1.1]heptaneImplication
Conformational States Multiple (Chair, Boat, Twist)Essentially one locked statePiperidine is flexible; Azabicyclo is rigid
Ring Inversion Barrier ~10-11 kcal/mol (unsubstituted)Prohibitively high (no flip)High entropic cost for piperidine binding
Substituent Orientations Axial and Equatorial (interconverting)Fixed, defined vectorsPrecise, locked positioning of functional groups

Table 1: Comparative conformational parameters of piperidine and azabicyclo[3.1.1]heptane scaffolds.

Experimental Verification: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for experimentally probing molecular conformation and dynamics in solution.[15]

Protocol: Variable Temperature (VT) NMR for Ring Dynamics

  • Sample Preparation: Dissolve a purified sample of the substituted piperidine derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene or dichloromethane).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. For a rapidly flipping piperidine ring, axial and equatorial protons will often appear as averaged, broad signals.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10°C). Acquire a spectrum at each temperature.

  • Coalescence and Decoalescence: As the temperature decreases, the rate of the ring flip slows. A broad, averaged signal will first "coalesce" into a single, very broad peak at a specific temperature (the coalescence temperature). Upon further cooling, this peak will "decoalesce" or sharpen into two distinct sets of signals, corresponding to the now-frozen-out axial and equatorial protons of the two distinct chair conformers.

  • Data Analysis: The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring flip, providing a direct experimental measure of the conformational energy barrier.

For an azabicyclo[3.1.1]heptane derivative, one would not expect to see this dynamic behavior. The ¹H NMR signals would remain sharp and distinct across the entire temperature range, providing direct evidence of its conformational rigidity. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can further confirm the fixed spatial proximity of protons, corroborating the rigid structure.[16][17]

G

Caption: Decision tree for assessing scaffold rigidity using NMR.

Implications for Drug Design and Development

The choice between a flexible piperidine and a rigid azabicyclo[3.1.1]heptane scaffold has far-reaching consequences in a drug discovery program.[18]

  • Binding Affinity and Entropy: A primary advantage of a rigid scaffold is the reduction of the entropic penalty upon binding to a biological target.[19] Because the azabicyclo[3.1.1]heptane scaffold is already in a constrained conformation, less conformational entropy is lost when it binds to a protein's active site. This can translate directly into higher binding affinity (a more favorable ΔG of binding) compared to a flexible analogue that must adopt a specific conformation from a large ensemble of possibilities.

  • Selectivity: The well-defined orientation of substituents on a rigid scaffold can lead to more precise interactions with a target protein. This specificity can enhance selectivity for the desired target over off-targets (e.g., other kinases, receptors), which is critical for minimizing side effects.[20][21]

  • Physicochemical and Pharmacokinetic Properties: Moving from a flexible to a rigid, 3D scaffold can significantly alter a molecule's properties. Replacing aromatic rings with saturated bicyclic systems like azabicyclo[3.1.1]heptane has been shown to improve aqueous solubility, reduce lipophilicity (LogD), and enhance metabolic stability.[11][12][13] For example, when the pyridine ring in the antihistamine Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core, the resulting analogue showed a dramatic improvement in solubility and metabolic stability.[11][13]

  • Synthetic Accessibility: A practical consideration is the ease of synthesis. Piperidine derivatives are generally straightforward to synthesize using a wide array of established methods. The synthesis of bridged bicyclic systems like azabicyclo[3.1.1]heptane can be more challenging, though recent advances have made these scaffolds more accessible.[1][8][22] Scalable synthetic routes are crucial for advancing a compound through development.[11][14]

Conclusion

The comparative analysis of azabicyclo[3.1.1]heptane and piperidine scaffolds highlights a fundamental trade-off in medicinal chemistry: the adaptability of a flexible scaffold versus the pre-organized precision of a rigid one. While the piperidine ring remains an invaluable and versatile building block, the constrained nature of the azabicyclo[3.1.1]heptane scaffold offers compelling advantages in optimizing binding affinity, selectivity, and pharmacokinetic properties. By providing a rigid framework that enforces a specific three-dimensional arrangement of functional groups, these scaffolds can reduce the entropic cost of binding and lead to more potent and selective drug candidates. The continued development of novel synthetic methodologies to access these and other rigid bicyclic systems will undoubtedly expand their application, empowering chemists to explore new frontiers of chemical space and design the next generation of therapeutics.[2][23][24]

References

  • Yuan, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available from: [Link]

  • Zhao, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Budday, D., et al. (2017). Geometric analysis characterizes molecular rigidity in generic and non-generic protein configurations. Journal of The Royal Society Interface. Available from: [Link]

  • Mykhailiuk, P. K. (2020). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. Available from: [Link]

  • Verdonk, M. L., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Available from: [Link]

  • Khmelnytskyi, P., et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available from: [Link]

  • Zhao, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Zhao, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Radestock, S., & Gohlke, H. (2011). II. Rigidity Theory for Biomolecules. Computational Biophysics. Available from: [Link]

  • Yuan, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. Available from: [Link]

  • Zhao, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Li, Y., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available from: [Link]

  • Li, Y., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Available from: [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available from: [Link]

  • Synfacts. (2017). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.1.1]heptane Derivatives. Thieme. Available from: [Link]

  • Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • Bove, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available from: [Link]

  • Hénin, J., et al. (2013). A guiding potential method for evaluating the bending rigidity of tensionless lipid membranes from molecular simulation. The Journal of Chemical Physics. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Department of Chemistry. Available from: [Link]

  • Hanisch, P. (1976). Carbon-13 NMR: conformation analysis of nitrogen and phosphorus heterocycles and dienones. University of Alberta Libraries. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. Available from: [Link]

  • Whiteley, W. (2005). Rigidity of Molecular Structures: Generic and Geometric Analysis. ResearchGate. Available from: [Link]

  • Elguero, J., & Goya, P. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Rankin, A. M., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available from: [Link]

  • Khelashvili, G., & Harries, D. (2016). Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations. RSC Publishing. Available from: [Link]

  • Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

  • da Silva, A. B. F., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. Available from: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available from: [Link]

  • Al-Buriahi, A. K., et al. (2026). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. PMC. Available from: [Link]

  • Wikipedia. (n.d.). Ring flip. Wikipedia. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Laboratory Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe handling and disposal of 2-Azabicyclo[3.1.1]heptane-1-methanol. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework grounded in chemical principles, ensuring that safety and regulatory compliance are integral to your laboratory workflow. The procedures outlined herein are designed to be self-validating, emphasizing the causality behind each step to build a culture of intrinsic safety.

Core Principle: Chemical Profile and Hazard Assessment

Proper disposal begins with a thorough understanding of the chemical's nature. This compound is a bicyclic amino alcohol. Its structure dictates its primary hazards: the amine group imparts basicity and potential corrosivity, while the overall organic structure makes it a candidate for specific waste streams.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from analogous structures, such as other bicyclic amino alcohols, and the fundamental reactivity of its functional groups.[1][2] This approach requires a conservative assessment, assuming hazards common to this chemical class.

Table 1: Inferred Hazard Profile & Required Personal Protective Equipment (PPE)

Hazard Category Inferred Risk Rationale & Causality Required PPE
Acute Toxicity (Oral) Potentially harmful if swallowed.[2]Amino alcohols can be toxic upon ingestion, interfering with physiological pH and metabolic processes.[3][4]Standard laboratory attire (lab coat).
Skin Corrosion/Irritation Likely to cause skin irritation or burns.The amine functional group is basic and can disrupt the skin's lipid barrier, leading to irritation.Chemical-resistant gloves (Nitrile or Neoprene).[5]
Eye Damage/Irritation Risk of serious eye damage.[2][6]As with many amines and alcohols, direct contact can cause severe irritation or irreversible damage to the cornea.[6]Safety glasses with side-shields or chemical splash goggles.[7]
Environmental Hazard Potentially harmful to aquatic life.Uncontrolled release into waterways can alter pH and introduce a xenobiotic compound into the ecosystem.Containment procedures to prevent release to drains.[8]

Pre-Disposal Protocol: Waste Segregation and Storage

The integrity of a laboratory's waste management system hinges on proper segregation at the point of generation.[9][10] Improper storage can lead to dangerous reactions, container failure, and costly disposal complications.

Step-by-Step Segregation and Storage:

  • Container Selection:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[10]

    • Ensure the container has a tightly sealing screw-top cap to prevent the release of vapors.[11]

    • Do not reuse empty containers from other chemicals without triple-rinsing, as residual chemicals can react.[12] However, the best practice is to use a new, designated waste container.

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE ".[12]

    • Clearly write the full chemical name: "This compound ". Avoid using abbreviations or formulas.[12]

    • Indicate the primary hazards (e.g., "Corrosive," "Toxic").

    • Maintain a running log of the accumulated volume.

  • Storage Location:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

    • Crucially, segregate this basic waste stream from incompatible materials, especially strong acids and oxidizing agents, to prevent violent exothermic or gas-producing reactions. [10][13] Use secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.

Disposal Methodologies: A Decision-Based Approach

The appropriate disposal path is determined by institutional policy, local regulations, and the quantity of waste. The following decision process, visualized in the diagram below, outlines the professionally accepted methodologies.

G cluster_0 cluster_1 Disposal Decision Point cluster_2 Primary Disposal Pathway cluster_3 Conditional In-Lab Treatment (Small Spills / Rinsate Only) start Waste Generation: This compound decision Is this bulk waste or a small, dilute quantity for in-lab treatment? start->decision incineration High-Temperature Incineration (Preferred Method) decision->incineration Bulk Waste neutralization In-Lab Neutralization decision->neutralization Small, Dilute Quantity ehs Contact Institutional EHS for Pickup incineration->ehs incineration_details Rationale: Complete thermal destruction. Caveat: Facility must have NOx -abatement technology. ehs->incineration_details neutralization_protocol Protocol: 1. Perform in fume hood with full PPE. 2. Dilute waste with water (10:1). 3. Slowly add dilute acid (e.g., 1M HCl). 4. Monitor pH to reach 5.5-9.0. 5. Collect neutralized solution as aqueous hazardous waste. neutralization->neutralization_protocol final_disposal Dispose of neutralized solution via EHS pickup. neutralization->final_disposal

Caption: Disposal Decision Workflow for this compound.

Method 1: High-Temperature Incineration (Preferred)

This is the most effective and environmentally sound method for the disposal of organic chemical waste.[14]

  • Causality: Incineration at high temperatures (typically >850°C) in an oxygen-rich environment breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides (NOx).[15]

  • Operational Plan:

    • Follow the pre-disposal segregation and storage protocol described in Section 2.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[16]

    • Ensure all paperwork and container labels are correctly filled out according to institutional and Department of Transportation (DOT) regulations.

  • Critical Consideration (Trustworthiness): Because this compound contains nitrogen, its combustion will generate NOx, which are atmospheric pollutants.[17][18] Therefore, it is imperative that disposal occurs at a facility equipped with modern emission control systems (e.g., selective catalytic reduction) to scrub these harmful byproducts from the flue gas.[14][15] Your EHS office is responsible for vetting and selecting compliant disposal facilities.

Method 2: In-Lab Neutralization (For Small Quantities Only)

Neutralization may be considered for treating very small quantities, such as residual amounts from cleaning glassware or minor spills. This process converts the basic amine into a salt, reducing its corrosivity. This does not render the waste non-hazardous , and drain disposal is prohibited unless explicitly authorized by local wastewater authorities for a specific, highly dilute, and fully characterized waste stream.[16][19]

  • Causality: The lone pair of electrons on the nitrogen atom of the amine group acts as a Brønsted-Lowry base, accepting a proton from an acid. This acid-base reaction is often exothermic and must be performed with caution.[20]

  • Experimental Protocol: Step-by-Step Neutralization

    • Safety First: Don full PPE (goggles, lab coat, chemical-resistant gloves) and perform all steps within a certified chemical fume hood.[11][19]

    • Dilution: Place the small quantity of aqueous waste containing the amino alcohol into a larger beaker. Dilute with cold water at a ratio of at least 10 parts water to 1 part waste solution. This helps to dissipate heat generated during neutralization.[19]

    • Neutralization: While stirring the diluted waste, slowly add a 1M solution of a suitable acid (e.g., hydrochloric acid or citric acid). Add the acid dropwise or in very small increments.

    • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH range is between 5.5 and 9.0.[19]

    • Collection: Once neutralized, transfer the solution to a new, clearly labeled hazardous waste container. The label should read "Neutralized Aqueous Waste containing this compound salts ".

    • Disposal: Arrange for pickup of this container with your EHS office.

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and safely to protect personnel and the environment.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Control Vapors: Ensure the area is well-ventilated, preferably by working within a fume hood if the spill is contained there.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect the cleaning materials and rinsate as hazardous waste.

  • Disposal: Seal and label the spill cleanup waste container and dispose of it through your EHS office.[2]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible chemical stewardship.

References

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A Comprehensive Guide to the Safe Handling and Disposal of 2-Azabicyclo[3.1.1]heptane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-Azabicyclo[3.1.1]heptane-1-methanol. As a bicyclic amine, this compound requires careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to ensure the safety of laboratory personnel and environmental compliance.

I. Hazard Identification and Risk Assessment
  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Irritation: The compound may cause skin and eye irritation.[5][6]

  • Environmental Hazard: Amines can be harmful to aquatic life and should not be released into the environment.[2][7]

A thorough risk assessment should be conducted before any handling of this compound.[8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is the final barrier against exposure to hazardous chemicals.[9][10] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5][9][11][12]To protect against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6][13]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosol generation.[5][13]To prevent inhalation of harmful vapors or aerosols.
Body Protection A long-sleeved lab coat or coveralls should be worn to protect the body from potential splashes.[10][11]To provide an additional layer of protection against contamination.

Important Note: Always inspect PPE for integrity before use.[14] Contaminated PPE should be removed and disposed of properly.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Compound prep_materials->handle_transfer handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

  • Handling:

    • Carefully weigh and transfer the compound within the fume hood to minimize the risk of inhalation or spillage.

    • Avoid direct contact with the skin and eyes.[1]

    • Keep containers tightly closed when not in use.[8]

  • Spill and Accidental Release Procedures:

    • In the event of a spill, evacuate the immediate area.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[5]

    • Carefully collect the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

IV. Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[5] Improper disposal can lead to environmental contamination.[7]

Disposal Workflow:

cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Storage cluster_disposal Disposal collect_waste Collect all chemical waste and contaminated materials container_select Use a designated, compatible, and leak-proof container collect_waste->container_select container_label Label container with 'Hazardous Waste' and the chemical name container_select->container_label container_seal Keep container securely sealed container_label->container_seal storage_location Store in a cool, dry, and well-ventilated area container_seal->storage_location storage_segregate Segregate from incompatible materials storage_location->storage_segregate disposal_contact Arrange for pickup by a licensed hazardous waste disposal company storage_segregate->disposal_contact disposal_provide_sds Provide a copy of the Safety Data Sheet (if available) disposal_contact->disposal_provide_sds

Caption: Step-by-step waste disposal workflow for this compound.

Key Disposal Steps:

  • Containerization:

    • Collect all waste, including contaminated materials, in a designated hazardous waste container that is compatible with the chemical.[5][16][17]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5][12][18]

    • Ensure the container is kept securely closed except when adding waste.[16][18]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][12]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[5][7]

    • Never dispose of this chemical down the drain or in the regular trash.[7][16]

By adhering to these guidelines, you can ensure a safe laboratory environment and minimize the environmental impact of your research. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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  • Salim, S. R. S., et al. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.